molecular formula C6H9NO B3055955 3-Methylidene-2-piperidinone CAS No. 68074-14-6

3-Methylidene-2-piperidinone

Cat. No. B3055955
CAS RN: 68074-14-6
M. Wt: 111.14 g/mol
InChI Key: XFXHSJFUZPNEME-UHFFFAOYSA-N
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Description

3-Methylidene-2-piperidinone is a molecule that consists of a piperidinone ring with a methylidene group attached . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Synthesis Analysis

The synthesis of 2-piperidinones, which are similar to this compound, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This method allows for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

High-level ab initio quantum chemical calculations have been performed to obtain the most stable molecular structure and energetics of 2-piperidinone . Although specific data for this compound is not available, this information provides insight into the molecular structure of similar compounds.


Chemical Reactions Analysis

Piperidine derivatives, including 2-piperidinones, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . They have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Anticonvulsant Activity : Derivatives of 3-phenyl-2-piperidinone, closely related to 3-Methylidene-2-piperidinone, have been synthesized and evaluated for their anticonvulsant activity. Compounds like 3-hydroxy-1-methyl-3-phenyl-2-piperidinone and 3-methoxy-3-phenyl-2-piperidinone showed anticonvulsant activity comparable to or better than valproic acid (Brouillette & Grunewald, 1984).

  • Asymmetric Syntheses : The compound has been used in the asymmetric synthesis of various chemical structures. For instance, chiral trans-3,4-disubstituted 2-piperidinones have been synthesized using methods involving 3-arylglutaric anhydride and (S)-methylbenzylamine, potentially leading to antidepressants like paroxetine (Liu et al., 2001).

  • Anti-Tumor and Anti-Inflammatory Properties : Some derivatives of this compound have shown anti-tumor and anti-inflammatory properties. The synthesized compounds have exhibited mild activity against various human tumor cells and considerable anti-inflammatory activity (Girgis, 2009).

  • Synthetic Methodologies : The compound is also significant in various synthetic methodologies. For instance, multicomponent radical and radical−organometallic processes have been developed to access 2,3-disubstituted piperidinones, demonstrating its versatility in chemical synthesis (Godineau & Landais, 2007).

  • Biological Activity Screening : Derivatives of this compound have been screened for biological activities. For example, studies have focused on the antimycobacterial activities of spiro-piperidin-4-ones, showing promising results against Mycobacterium tuberculosis (Kumar et al., 2008).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-2-piperidinone, is an important task of modern organic chemistry . Future research may focus on developing streamlined protocols to synthesize piperidinones with diverse substitution patterns from easily-available and cheap starting materials .

properties

IUPAC Name

3-methylidenepiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHSJFUZPNEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457843
Record name 3-methylidene-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68074-14-6
Record name 3-methylidene-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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